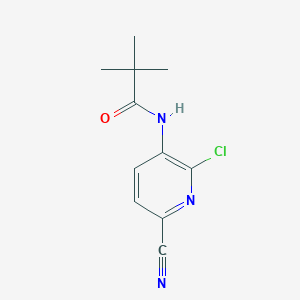

N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide

Description

Properties

IUPAC Name |

N-(2-chloro-6-cyanopyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c1-11(2,3)10(16)15-8-5-4-7(6-13)14-9(8)12/h4-5H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCBNZGJDPGSLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(N=C(C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673913 | |

| Record name | N-(2-Chloro-6-cyanopyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142191-90-9 | |

| Record name | N-(2-Chloro-6-cyanopyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Key Intermediate: 2-Chloro-3-cyanopyridine

The preparation of N-(2-chloro-6-cyanopyridin-3-yl)pivalamide fundamentally relies on the synthesis of 2-chloro-3-cyanopyridine, a crucial intermediate. An environmentally friendly and efficient method for synthesizing 2-chloro-3-cyanopyridine is described in patent CN101659637A.

- Starting Materials: 3-cyanopyridine N-oxide and bis(trichloromethyl) carbonate (also known as diphosgene).

- Solvent: Organic solvents such as chloroform, dichloroethane, dichloromethane, tetrahydrofuran, 1,4-dioxane, petroleum ether, n-hexane, cyclohexane, n-heptane, or butanone.

- Base: Organic bases including triethylamine, tri-n-propylamine, tri-n-butylamine, N-methylaniline, N,N-dimethylformamide, N,N-dimethylacetamide, or pyridine.

- Reaction Conditions: The reaction is conducted by dissolving 3-cyanopyridine N-oxide and bis(trichloromethyl)carbonate in the chosen organic solvent, followed by dropwise addition of the organic base at temperatures between -5°C and 40°C. After addition, the mixture is heated to 30-75°C to complete the reaction.

- Purification: The reaction mixture is washed sequentially with water and alkali, followed by activated carbon treatment for decolorization, filtration, and solvent recovery by distillation.

- The use of bis(trichloromethyl)carbonate as a chlorinating agent avoids the generation of highly polluting byproducts such as sulfur dioxide and phosphorus-containing waste.

- The process is mild, simple, and yields high chlorination efficiency.

| Parameter | Value/Range |

|---|---|

| Temperature during base addition | -5 to 40 °C |

| Reaction temperature after addition | 30 to 75 °C |

| Solvent volume | 2 to 20 times the mass of 3-cyanopyridine N-oxide (preferably 5-10 times) |

| Molar ratio (3-cyanopyridine N-oxide : bis(trichloromethyl)carbonate : base) | 1 : 0.5-10 : 0.5-10 |

| Reaction time | ~4 hours (e.g., at 60°C) |

Yield: Approximately 20% under the example conditions described.

Conversion to this compound

Although direct literature on the exact preparation of this compound is limited, the synthetic logic involves the amidation of the 2-chloro-6-cyanopyridin-3-yl moiety with pivaloyl derivatives.

- Step 1: Synthesis of 2-chloro-6-cyanopyridin-3-amine or related precursor from 2-chloro-3-cyanopyridine.

- Step 2: Reaction of the amino group on the pyridine ring with pivaloyl chloride or pivalic anhydride to form the pivalamide.

Typical Reaction Conditions for Amidation:

- Use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.

- Solvent: Dichloromethane or tetrahydrofuran.

- Temperature: 0°C to room temperature to avoid side reactions.

- Purification: Extraction, washing, and recrystallization or chromatographic purification.

Medicinal Chemistry Context and Scaffold Modifications

The compound this compound serves as a scaffold in kinase inhibitor development, notably in the search for inhibitors of DRAK2 (DAPk related apoptosis-inducing protein kinase 2). The synthetic accessibility of this scaffold allows for further functionalization and optimization.

- The 2-chloro and 6-cyano substituents on the pyridine ring are crucial for biological activity and are introduced early in the synthesis.

- The pivalamide group provides steric bulk and modulates physicochemical properties such as lipophilicity and metabolic stability.

- Scaffold hopping and medicinal chemistry efforts often start from this core structure to develop potent and selective kinase inhibitors.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Synthesis of 2-chloro-3-cyanopyridine | 3-cyanopyridine N-oxide + bis(trichloromethyl)carbonate + organic base; organic solvent; 30-75°C | Mild, environmentally friendly chlorination; yield ~20% |

| Purification of intermediate | Water and alkali wash; activated carbon decolorization; filtration; solvent recovery | Standard organic purification techniques |

| Amidation to form pivalamide | 2-chloro-6-cyanopyridin-3-amine + pivaloyl chloride/pivalic anhydride; base; 0°C to RT; organic solvent | Typical amide bond formation; purification by extraction and recrystallization |

Research Findings and Considerations

- The chlorination method using bis(trichloromethyl)carbonate is advantageous over traditional chlorinating agents due to lower environmental impact and safer handling.

- The relatively low yield in the example (20%) suggests potential for optimization in scale-up or alternative chlorination methods.

- The amidation step is well-established in medicinal chemistry, with high yields typically achievable under controlled conditions.

- The compound’s utility as a kinase inhibitor scaffold underscores the importance of synthetic accessibility and purity for downstream biological evaluation.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The pivalamide group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Reduction: Reducing agents like LiAlH4 or hydrogenation catalysts.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of N-(2-substituted-6-cyanopyridin-3-yl)pivalamide derivatives.

Reduction: Formation of N-(2-chloro-6-aminopyridin-3-yl)pivalamide.

Oxidation: Formation of oxidized pivalamide derivatives.

Scientific Research Applications

Applications in Chemistry

N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide serves as a versatile building block in organic synthesis. Its unique functional groups facilitate the formation of more complex molecules. The compound can undergo various reactions, including:

- Substitution Reactions : The chloro group can be replaced by other nucleophiles, allowing for the synthesis of diverse derivatives.

- Condensation Reactions : It can participate in condensation reactions to form larger molecular structures.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Replacement of the chloro group | Amino derivatives |

| Condensation | Formation of larger compounds | Various pyridine derivatives |

| Oxidation | Conversion of functional groups | Nitro derivatives |

Biological Applications

Research has indicated that this compound may possess biological activities that warrant further investigation. Preliminary studies suggest potential antimicrobial and anticancer properties.

Case Study: Anticancer Activity

A study investigating the anticancer potential of various pivalamide derivatives highlighted this compound as a promising candidate due to its ability to inhibit cancer cell proliferation in vitro. The mechanism appears to involve interference with cellular signaling pathways essential for cancer cell survival.

Medicinal Applications

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its structural characteristics make it suitable for drug development targeting specific diseases.

Potential Therapeutic Uses:

- Antimicrobial Agents : Investigated for efficacy against bacterial strains.

- Anticancer Drugs : Explored for activity against various cancer cell lines.

Industrial Applications

The compound is also being utilized in the development of new materials with specific properties, particularly in the field of optoelectronics. Its ability to form stable complexes with metals makes it a candidate for use in sensors and catalysts.

Table 2: Industrial Applications

| Industry | Application | Description |

|---|---|---|

| Optoelectronics | Material Development | Used in sensors and photonic devices |

| Catalysis | Catalyst Development | Forms stable complexes with transition metals |

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The chloro and cyano groups may play a role in binding to active sites, while the pivalamide group could influence the compound’s stability and solubility .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyridine Derivatives

The following table compares this compound with structurally related pyridine derivatives, highlighting substituent differences and their implications:

Key Findings from Comparative Analysis

Reactivity and Functional Group Influence :

- Cyano vs. Allyl/Formyl: The cyano group in the target compound offers superior leaving-group ability compared to allyl or formyl substituents, enabling efficient cross-coupling (e.g., with boronic acids) . In contrast, allyl groups (C₃H₅-) facilitate cycloaddition reactions , while formyl groups (-CHO) are ideal for Schiff base formation .

- Halogen Effects : Iodine-substituted analogs (e.g., C₁₁H₁₂ClIN₂O₂) exhibit higher molecular weights and are preferred in heavy-atom crystallography for phase determination . Chlorine, being smaller, enhances electrophilicity without significant steric effects.

- Dimethoxymethyl groups act as protective intermediates in multi-step syntheses .

Physical Properties and Cost :

- Molecular Weight : The target compound (237.69 g/mol) is lighter than iodinated (366.58 g/mol) or silylated (308.85 g/mol) analogs, impacting solubility and diffusion rates .

- Pricing: this compound: $400/g (1 g) . Iodinated analogs: $500/g (1 g) due to higher synthesis costs . Formyl-substituted analogs: $400/g, comparable to the target compound .

Biological Activity

N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide is a chemical compound that has garnered attention for its potential biological activities, especially in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a chlorinated pyridine ring and a pivalamide group, which contribute to its unique chemical properties and potential biological activities. The presence of the cyano group is particularly significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to modulation of various cellular pathways, potentially resulting in therapeutic effects. For example, the compound may inhibit certain enzymes involved in disease pathways, thus exerting anti-inflammatory or anticancer properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism often involves the inhibition of key signaling pathways that promote cell survival and proliferation .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, making it a candidate for further exploration in the development of new antibiotics.

Case Studies and Research Findings

- Anticancer Activity : A study published in ACS Omega examined a series of pyridine derivatives, including this compound, demonstrating their ability to inhibit cancer cell growth in vitro. The study highlighted the importance of structural modifications in enhancing biological activity .

- Antimicrobial Efficacy : In another research project, this compound was tested against common pathogens. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential role as an antimicrobial agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains a cyano group | Potentially different biological activity |

| N-(4-Chloro-pyridin-3-yl)pivalamide | Different chlorinated position | Varying pharmacological properties |

| N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide | Hydroxypropynyl substituent | Unique reactivity due to alkyne group |

Q & A

Q. What synthetic strategies are recommended for the preparation of N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide?

- Methodological Answer : Begin with a pyridine precursor such as 2-chloro-6-cyanopyridin-3-amine. Introduce the pivaloyl group via acylation using pivaloyl chloride in anhydrous dichloromethane (DCM) under inert conditions (e.g., nitrogen atmosphere). Monitor the reaction via TLC (silica gel, ethyl acetate/hexane 1:3) and purify via column chromatography. Confirm the product using (CDCl): expect signals at δ 1.2 ppm (s, 9H, pivaloyl) and δ 8.2–8.5 ppm (pyridine protons). Mass spectrometry (ESI+) should show [M+H] at m/z 268.1 (calculated for CHClNO). Cross-reference molecular formulas with catalogs (e.g., CHClINO for analogous iodo derivatives ).

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Employ a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization).

- Elemental Analysis : Compare experimental C, H, N percentages with theoretical values (e.g., C: 49.36%, H: 4.85%, Cl: 13.23%).

- X-ray Crystallography : If single crystals are obtained, use SHELXL for structure refinement. For example, similar pyridine derivatives (e.g., N-(6-allyl-2-chloropyridin-3-yl)pivalamide) have been structurally resolved using SHELX workflows .

Advanced Research Questions

Q. How do electronic effects of the chloro and cyano substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., using B3LYP/6-31G**) to map the electron density distribution. The electron-withdrawing cyano group at position 6 and chloro at position 2 likely deactivate the pyridine ring, directing electrophilic substitution to position 4. Validate with experimental compare reaction rates with analogs lacking substituents (e.g., N-(2-chloropyridin-3-yl)pivalamide ). Use to track electronic environments (e.g., cyano carbon at ~115 ppm).

Q. How can contradictory spectroscopic data (e.g., unexpected 1H NMR^1 \text{H NMR}1H NMR splitting patterns) be resolved?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational isomerism of the pivalamide group). Conduct variable-temperature NMR (VT-NMR) in DMSO-d from 25°C to 80°C to observe coalescence of split peaks. Compare with crystallographic data (e.g., SHELXL-refined structures ) to confirm static vs. dynamic disorder. For ambiguous cases, use 2D NMR (COSY, HSQC) to assign coupling interactions.

Q. What strategies optimize regioselective functionalization of the pyridine ring in this compound?

- Methodological Answer : Leverage the directing effects of existing substituents:

- Chlorine at position 2 : Blocks electrophilic substitution at adjacent positions.

- Cyano at position 6 : Directs metal-mediated couplings (e.g., Suzuki-Miyaura) to position 4.

Test palladium-catalyzed reactions (Pd(PPh), KCO) with aryl boronic acids. Monitor regioselectivity via LC-MS and compare with computational predictions (DFT ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.